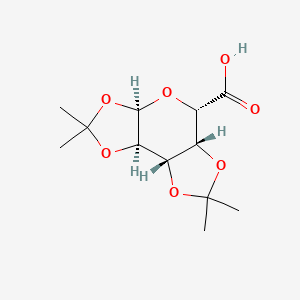
(1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro-
Übersicht
Beschreibung
“(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro-” is a polychlorinated biphenyl (PCB) compound. It has a molecular formula of C12H5Cl5 and a molecular weight of 326.433 . This compound is also known by other names such as 2,2’,4,5,5’-Pentachlorobiphenyl and 2,2’,4,5,5’-Pentachloro-1,1’-biphenyl .
Molecular Structure Analysis
The molecular structure of “(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro-” consists of two benzene rings connected by a single bond, with five chlorine atoms attached to the carbon atoms in various positions .
Physical and Chemical Properties Analysis
“(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro-” has a molecular weight of 326.433 g/mol . More detailed physical and chemical properties were not available in the sources I found.
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
Die Verbindung “(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro-” hat die Summenformel C12H5Cl5 und ein Molekulargewicht von 326.433 . Sie ist auch unter anderen Namen bekannt, wie z. B. 2,2’,4,5,5’-Pentachlorobiphenyl und 2,2’,4,5,5’-Pentachloro-1,1’-biphenyl .
Thermodynamische Eigenschaften
Die Verbindung wurde auf ihre thermodynamischen Eigenschaften untersucht. Die Daten zu Phasenänderungen, Henry's Law und Gaschromatographie sind verfügbar .
Metabolit von Pestiziden
“2,3,6-trichloro-5-(2,5-dichlorophenyl)phenol” ist ein Metabolit des Insektizids Chlorpyrifos und des Herbizids Triclopyr . Es ist giftiger als die Ausgangssubstanzen .
Bioabbau
Die mikrobiell vermittelte Mineralisierung ist der primäre Abbauweg und der wichtige biologische Prozess der Entgiftung . Ein neuer Stamm Micrococcus luteus ML, der aus einer stabilen TCP-abbauenden Mikrobiota isoliert wurde, konnte unter optimalen Bedingungen 61,6 % von TCP (50 mg/L) und 35,4 % von Chlorpyrifos (50 mg/L) innerhalb von 24 h und 48 h abbauen .
Toxizitätsstudien
Die akute Toxizität von Chlorpyrifos (CP) und seinem Hauptmetaboliten 3,5,6-Trichlor-2-pyridinol (TCP) allein und in Kombination wurde mit einem Testbatteriesatz bewertet, der Wasserorganismen aus verschiedenen trophischen Ebenen umfasste . Die Mischung aus CP und seinem Metaboliten erwies sich als giftiger als die separat getesteten Verbindungen .
Umweltbelastung
TCP wird von der US-Umweltbehörde (EPA) als mobiler und persistenter organischer Schadstoff eingestuft, da es eine hohe Wasserlöslichkeit und eine lange Halbwertszeit aufweist . Die Freisetzung von Chlorid hemmt die Vermehrung von Bodenmikroben in der benachbarten Umgebung und verhindert zudem den Abbau von Ausgangschemikalien .
Wirkmechanismus
Target of Action
They are complex structures and their interactions with biological systems are likely to be multifaceted .
Mode of Action
It’s known that many chlorinated compounds interact with various cellular components, potentially leading to a variety of effects .
Biochemical Pathways
It’s known that chlorinated compounds can interfere with various biochemical processes, potentially disrupting normal cellular function .
Pharmacokinetics
Like many chlorinated compounds, they are likely to be lipophilic, which could influence their absorption and distribution within the body .
Result of Action
Exposure to chlorinated compounds can lead to a variety of effects, depending on the specific compound and the extent of exposure .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of these compounds. Factors such as temperature, pH, and the presence of other chemicals can affect their stability and activity .
Biochemische Analyse
Biochemical Properties
(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- plays a role in various biochemical reactions, primarily through its interactions with enzymes and proteins involved in detoxification processes. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. The interaction with cytochrome P450 enzymes leads to the formation of hydroxylated metabolites, which can further undergo conjugation reactions to enhance their excretion from the body . Additionally, (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- can bind to the aryl hydrocarbon receptor (AhR), influencing the expression of various detoxification enzymes .
Cellular Effects
The effects of (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- on cellular processes are diverse and can vary depending on the cell type. This compound has been shown to disrupt cell signaling pathways, particularly those involving the AhR. Activation of AhR by (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- can lead to altered gene expression, affecting cellular metabolism and immune responses . Furthermore, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and impair cell function .
Molecular Mechanism
At the molecular level, (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- exerts its effects through several mechanisms. One key mechanism is the binding to AhR, which translocates to the nucleus upon activation and dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to specific DNA sequences, leading to changes in gene expression . Additionally, (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- can inhibit or activate various enzymes, including those involved in oxidative stress responses and detoxification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to UV light or microbial activity . Long-term exposure to (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- has been associated with persistent oxidative stress and chronic inflammation in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- in animal models are dose-dependent. At low doses, this compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- can cause significant toxicity, including liver damage, immunosuppression, and reproductive toxicity . Threshold effects have been observed, where adverse effects become more pronounced beyond a certain dosage .
Metabolic Pathways
(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- is metabolized primarily through the cytochrome P450 enzyme system. The initial step involves hydroxylation, followed by conjugation with glucuronic acid or sulfate to form more water-soluble metabolites . These metabolites can then be excreted via urine or bile . The metabolic pathways of (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- are crucial for its detoxification and elimination from the body .
Transport and Distribution
Within cells and tissues, (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- is transported and distributed through passive diffusion and active transport mechanisms . This compound can bind to transport proteins, such as albumin, which facilitates its distribution in the bloodstream . Additionally, (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- can accumulate in lipid-rich tissues due to its lipophilic nature .
Subcellular Localization
The subcellular localization of (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- is influenced by its chemical properties and interactions with cellular components. This compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- can be found in the nucleus, where it exerts its effects on gene expression through AhR activation .
Eigenschaften
IUPAC Name |
2,3,6-trichloro-5-(2,5-dichlorophenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5O/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPCGVFRUPXGGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219336 | |
| Record name | (1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69278-58-6 | |
| Record name | (1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069278586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid](/img/structure/B1597217.png)
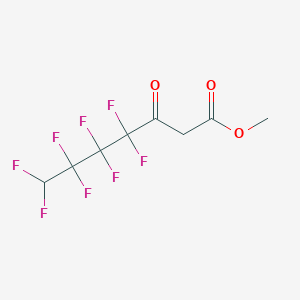

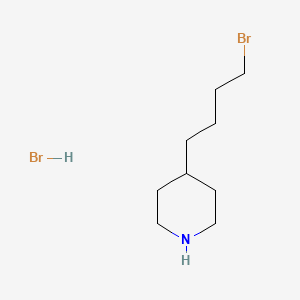

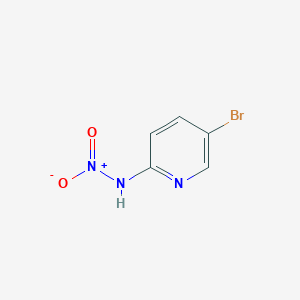
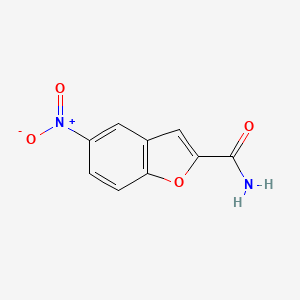

![2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1597228.png)

